5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole
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Overview
Description
5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 4-bromoaniline.
Diazotization: 4-bromoaniline is diazotized using sodium nitrite and hydrochloric acid at 0°C.
Reduction: The diazonium salt is reduced to 4-bromophenylhydrazine using stannous chloride and hydrochloric acid.
Condensation: 4-bromophenylhydrazine is condensed with ethyl pyruvate to form an intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid to yield ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: The indole derivative is benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide.
Hydrolysis: The benzylated product is hydrolyzed to obtain the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate electrophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds share a similar core structure but differ in the presence of a carboxamide group.
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carboxylic Acid: This compound is similar but contains a carboxylic acid group instead of a methyl group.
Uniqueness
The uniqueness of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12BrClN2 |
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Molecular Weight |
335.62 g/mol |
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]-6-methylindazole |
InChI |
InChI=1S/C15H12BrClN2/c1-10-6-15-12(7-14(10)16)8-18-19(15)9-11-2-4-13(17)5-3-11/h2-8H,9H2,1H3 |
InChI Key |
WNYMMMUMPKVZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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